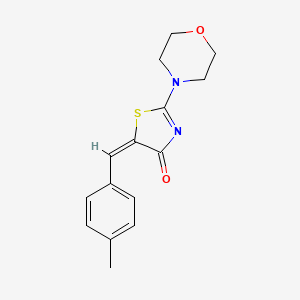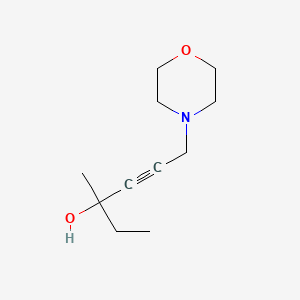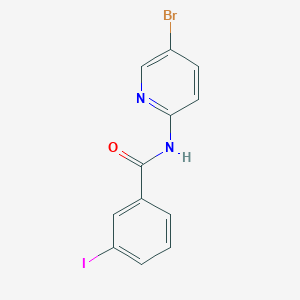
(5E)-5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methylbenzaldehyde with 2-(4-morpholinyl)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzylidene moiety.
Reduction: Reduction reactions can target the double bond in the benzylidene group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or benzylidene group.
Reduction: Reduced forms of the benzylidene group, potentially leading to saturated derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its biological activity suggests that it could be developed into drugs for treating infections, cancer, and other diseases.
Industry
In the industrial sector, the compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. Its stability and reactivity can be harnessed to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer effects could be due to the disruption of signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom instead of a methyl group.
(5E)-5-(4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: Similar structure with a methoxy group instead of a methyl group.
(5E)-5-(4-nitrobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one: Similar structure with a nitro group instead of a methyl group.
Uniqueness
What sets (5E)-5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one apart from its analogs is the presence of the methyl group on the benzylidene moiety. This subtle difference can significantly impact the compound’s chemical reactivity, biological activity, and overall properties. The methyl group can influence the compound’s lipophilicity, electronic distribution, and steric interactions, leading to unique behavior in various applications.
Properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H16N2O2S/c1-11-2-4-12(5-3-11)10-13-14(18)16-15(20-13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3/b13-10+ |
InChI Key |
XZFCSMMJLMBYLE-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,8-Bis[4-nitro-2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane](/img/structure/B11102180.png)

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B11102182.png)
![N,N'-bis[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102185.png)
![Isopropyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11102190.png)
![2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione](/img/structure/B11102202.png)
![3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B11102204.png)
![4-Amino-N'-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11102210.png)
![(4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one]](/img/structure/B11102220.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11102226.png)
![1,3-dioxo-N-(pyridin-2-yl)-2-[3-(pyridin-2-ylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11102234.png)
![6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-3-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)carbonyl]-2H-pyran-2,4(3H)-dione](/img/structure/B11102254.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-(4-methylphenyl)acetohydrazide](/img/structure/B11102260.png)
